3-Iodoprop-2-enoyl bromide

Description

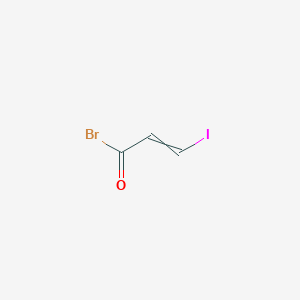

3-Iodoprop-2-enoyl bromide (C₃H₂IBrO) is a halogenated α,β-unsaturated carbonyl compound characterized by an iodine atom at the β-position and a bromine atom as the leaving group. Key features include:

- Structure: The α,β-unsaturated system (enoyl group) conjugated with iodine and bromide enhances electrophilicity, making it reactive in nucleophilic substitutions or additions.

- Synthetic Relevance: Similar enoyl bromides, such as 3-cyclohexylprop-2-enyl bromide (CAS 131665-81-1), are synthesized via allylic bromination or halogen exchange, achieving yields up to 80% .

Properties

CAS No. |

93620-26-9 |

|---|---|

Molecular Formula |

C3H2BrIO |

Molecular Weight |

260.86 g/mol |

IUPAC Name |

3-iodoprop-2-enoyl bromide |

InChI |

InChI=1S/C3H2BrIO/c4-3(6)1-2-5/h1-2H |

InChI Key |

SNSXFVOBNSTZDD-UHFFFAOYSA-N |

Canonical SMILES |

C(=CI)C(=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoprop-2-enoyl bromide typically involves the halogenation of prop-2-enoyl bromide. One common method is the addition of iodine and bromine to prop-2-enoyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at both halogen sites, with iodine demonstrating higher reactivity due to its weaker bond strength compared to bromine .

Key Pathways:

-

Iodine Displacement: Primary site for SN2 reactions due to lower steric hindrance. Reacts with nucleophiles like amines, alkoxides, and thiols to form substituted propenoyl bromides.

-

Bromine Substitution: Occurs under harsher conditions (e.g., elevated temperatures or strong nucleophiles like Grignard reagents).

Mechanistic Considerations:

-

SN2 Dominance: Backside attack is favored at the iodine center, leading to inversion of configuration .

-

Carbocation Stability: In polar protic solvents, SN1 mechanisms may occur, forming a planar carbocation intermediate stabilized by resonance with the carbonyl group .

Cross-Coupling Reactions

3-Iodoprop-2-enoyl bromide participates in palladium-catalyzed cross-coupling reactions, leveraging iodine’s superior leaving-group ability .

These reactions are critical for synthesizing complex halogenated intermediates in pharmaceuticals and agrochemicals .

Halogen Bonding and Catalysis

The iodine atom engages in halogen bonding (XB) with electron-rich species, influencing reaction pathways and

Scientific Research Applications

3-Iodoprop-2-enoyl bromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodoprop-2-enoyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of both iodine and bromine atoms makes it a versatile reagent in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other nucleophiles, or electrophilic addition, where the double bond reacts with electrophiles.

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In biological systems, it can modify proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below contrasts 3-iodoprop-2-enoyl bromide with structurally related bromides and iodides:

Key Observations :

- Halogen Influence: Iodine in this compound may reduce volatility compared to methyl bromide (CH₃Br), which is gaseous and highly toxic .

- Reactivity: The enoyl bromide’s α,β-unsaturated system likely facilitates Michael additions or Suzuki-Miyaura cross-couplings, contrasting with ionic liquids (e.g., 1-allyl-3-ethylimidazolium bromide) used for their solvation properties .

Structural and Crystallographic Comparisons

- Crystal Packing: Unlike 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, which stabilizes via N–H⋯Br hydrogen bonds , this compound’s planar enoyl system may favor π-π stacking or halogen bonding (C–I⋯Br interactions).

- Bond Lengths : In analogous compounds, C–Br bonds range from 1.8–2.0 Å, while C–I bonds are longer (~2.1 Å), influencing steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.